N-(2-(3-Bromobenzoyl)phenyl)acetamide N-(2-(3-Bromobenzoyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18920989
InChI: InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-3-2-7-13(14)15(19)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol

N-(2-(3-Bromobenzoyl)phenyl)acetamide

CAS No.:

Cat. No.: VC18920989

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(3-Bromobenzoyl)phenyl)acetamide -

Specification

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
IUPAC Name N-[2-(3-bromobenzoyl)phenyl]acetamide
Standard InChI InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-3-2-7-13(14)15(19)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,18)
Standard InChI Key WKYFWKQXIYETBE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-(2-(3-Bromobenzoyl)phenyl)acetamide, systematically named N-[2-(3-bromobenzoyl)phenyl]acetamide (IUPAC), consists of two aromatic rings connected by a ketone group. The parent benzophenone structure is substituted with a bromine atom at the meta position of one ring and an acetamide group at the ortho position of the adjacent phenyl ring . Key identifiers include:

  • CAS Registry Number: 1335211-10-3

  • PubChem CID: 102315013

  • SMILES: CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br

The compound’s 3D conformation reveals a planar benzophenone core with rotational flexibility around the acetamide bond, as evidenced by PubChem’s computed conformer models .

Spectroscopic Data

Spectral characterization supports the structural assignment:

  • 13C NMR: Peaks corresponding to carbonyl carbons (C=O) appear at 168–170 ppm, while aromatic carbons resonate between 120–140 ppm .

  • IR Spectroscopy: Strong absorptions at 1,650 cm⁻¹ (amide C=O stretch) and 1,720 cm⁻¹ (benzoyl C=O stretch) confirm functional groups .

  • Mass Spectrometry: The molecular ion peak at m/z 318.16 aligns with the molecular weight, with fragmentation patterns consistent with bromine loss and acetamide cleavage .

Synthesis and Purification

Synthetic Pathways

The synthesis of N-(2-(3-Bromobenzoyl)phenyl)acetamide typically proceeds via a two-step protocol:

  • Friedel-Crafts Acylation: 3-Bromobenzoyl chloride reacts with 2-aminoacetophenone in the presence of AlCl₃ to form the intermediate 2-(3-bromobenzoyl)aniline.

  • Acetylation: The aniline intermediate is treated with acetic anhydride under basic conditions (e.g., triethylamine) to yield the final acetamide product.

Reaction conditions are optimized to minimize side products, such as over-acetylation or bromide displacement.

Purification and Yield

Crude product purification involves recrystallization from ethanol/water mixtures, achieving yields of 65–75%. High-performance liquid chromatography (HPLC) analyses confirm purity >95%, with residual solvents (e.g., dichloromethane) below 0.1% .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem’s computed properties provide insights into solubility and reactivity:

PropertyValue
XLogP33.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area46.2 Ų
Rotatable Bonds3

The moderate lipophilicity (XLogP3 = 3.8) suggests good membrane permeability, while the polar surface area indicates limited aqueous solubility .

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with primary degradation pathways involving acetamide hydrolysis and bromine elimination . Storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

N-(2-(3-Bromobenzoyl)phenyl)acetamide serves as a precursor in synthesizing benzodiazepines and quinazolines. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, enhancing molecular diversity.

Pharmaceutical Development

As a scaffold, this compound aids in developing kinase inhibitors and antimicrobial agents. Its bromine atom allows radiolabeling (e.g., with ⁷⁶Br) for positron emission tomography (PET) tracer development.

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